molecular formula C17H17ClN2OS B2595589 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 867041-75-6

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2595589
CAS No.: 867041-75-6
M. Wt: 332.85
InChI Key: PXXMZUJCFIOCEG-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a synthetic small molecule designed for chemical biology and drug discovery research. Its structure incorporates a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with multiple therapeutic targets . The molecular design, which features a sulfur-containing linker and a chlorophenoxy moiety, is characteristic of compounds investigated for their enhanced lipophilicity and potential to disrupt critical biological processes in pathogens and cancer cells. Benzimidazole derivatives are extensively investigated as novel antimicrobial agents. Their structural analogy to purine bases allows them to interfere with nucleic acid synthesis, and they have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, such derivatives have shown promise against drug-resistant strains, with specific compounds exhibiting potent inhibition of molecular targets like the bacterial cell division protein FtsZ . The structural features of this compound also support its potential application in oncology research. Substituted benzimidazoles have displayed broad-spectrum antitumor activities against various cancer cell lines, including breast, colon, and lung cancer, through mechanisms such as the inhibition of key enzymes and the induction of apoptosis . This makes the compound a valuable template for developing novel anticancer leads, particularly for investigating structure-activity relationships (SAR) and new mechanisms of action against hypoxic tumors. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c18-13-6-8-14(9-7-13)21-10-3-11-22-12-17-19-15-4-1-2-5-16(15)20-17/h1-2,4-9H,3,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMZUJCFIOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the Propylsulfanyl Group: The final step involves the reaction of the intermediate with 3-chloropropylsulfanyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

  • Thioether → Sulfoxide : Using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative .

  • Thioether → Sulfone : Strong oxidants like potassium permanganate (KMnO₄) in acidic or neutral media produce the sulfone.

Table 1: Oxidation Conditions and Outcomes

ReagentSolventTemperatureProductYield (%)Source
mCPBACH₂Cl₂0–25°CSulfoxide85–92
KMnO₄ (0.1 M)H₂O/CH₃COOH50°CSulfone78

Nucleophilic Substitution

The 4-chlorophenoxy group participates in aromatic substitution:

  • Chlorine Replacement : Reacts with amines (e.g., piperidine) in DMF at 120°C via SNAr, forming 4-(piperidin-1-yl)phenoxy derivatives .

  • Ether Bond Cleavage : Treatment with HBr/AcOH at reflux displaces the phenoxy group with bromide .

Cyclization and Heterocycle Formation

The benzodiazole core facilitates cyclization:

  • With Aldehydes : Condenses with aryl aldehydes (e.g., benzaldehyde) in methanol-water under NH₄Cl catalysis to form fused tricyclic structures .

  • Microwave-Assisted Cyclization : Reacts with chloroacetyl chloride in acetic acid under microwave irradiation (10 min, 150 W) to generate thiazole-fused analogs .

Table 2: Cyclization Reactions

SubstrateConditionsProductYield (%)Source
BenzaldehydeNH₄Cl, MeOH-H₂O, RTBenzothiazolo-benzodiazole89
Chloroacetyl chlorideAcOH, microwave, 150 WThiazole-fused derivative93

Reductive Transformations

  • Sulfanyl Group Reduction : Sodium borohydride (NaBH₄) in ethanol reduces disulfide byproducts to thiols during synthesis.

  • Nitro Group Reduction : If nitro precursors are used in synthesis, catalytic hydrogenation (H₂/Pd-C) converts nitro to amine .

Coupling Reactions

The sulfanyl-methyl linker enables cross-coupling:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form biaryl amines .

  • Suzuki-Miyaura Coupling : With boronic acids (e.g., phenylboronic acid), forms extended π-conjugated systems .

Radical Scavenging Activity

While not a reaction per se, the sulfanyl group contributes to antioxidant behavior:

  • Hydrogen Peroxide Scavenging : EC₅₀ = 0.32 mg/mL, comparable to ascorbic acid .

  • DPPH Radical Quenching : 81.2% activity at 1 mg/mL, mediated by sulfur-centered radicals .

Functionalization at the Benzodiazole Nitrogen

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl products, enhancing lipophilicity .

Stability Under Hydrolytic Conditions

  • Acidic Hydrolysis : Degrades in 6 M HCl at 80°C, cleaving the sulfanyl-methyl bond.

  • Basic Hydrolysis : Stable in NaOH (1 M) at 25°C, indicating robustness in neutral-to-alkaline environments.

This compound’s reactivity profile supports applications in medicinal chemistry (e.g., Hsp90 inhibition , NPY receptor antagonism ) and materials science. Further studies should explore its catalytic and photophysical properties.

Scientific Research Applications

The compound 2-({[3-(4-chlorophenoxy)propyl]sulfanylmethyl}-1H-1,3-benzodiazole) is a novel chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound has the following molecular formula:

  • Molecular Formula : C15H22ClN3O2S

This structure features a benzodiazole ring, which is known for its biological activity, combined with a chlorophenoxy group that enhances its pharmacological properties. The presence of sulfur in the side chain may also contribute to its reactivity and interaction with biological targets.

Pharmaceutical Development

The primary application of this compound lies in the development of new pharmaceuticals. The benzodiazole moiety is often associated with various biological activities, including:

  • Antimicrobial Activity : Compounds containing benzodiazole have shown promising results against a range of pathogens.
  • Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Drug Design and Synthesis

Recent studies have focused on the synthesis of similar compounds for drug development. For instance, the use of continuous-flow synthesis techniques has been highlighted as a method to improve the efficiency of producing such complex molecules . This approach can lead to higher yields and purities, making it more feasible for pharmaceutical applications.

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical assays. Its ability to interact with specific enzymes or receptors can help elucidate biological pathways and mechanisms of action. For example, research on similar compounds has demonstrated their role in modulating enzyme activity related to metabolic processes .

Agricultural Chemistry

The chlorophenoxy group suggests potential applications in herbicides or pesticides. Compounds with similar structures have been studied for their efficacy in controlling unwanted plant growth while minimizing environmental impact.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Benzodiazole Derivative AAntimicrobial
Benzodiazole Derivative BAnticancer
Chlorophenoxy Compound CHerbicidal

Table 2: Synthesis Methods

MethodDescriptionYield Improvement (%)
Continuous Flow SynthesisEfficient production using packed bed reactors52%
Enzymatic SynthesisHigh regioselectivity using lipaseVariable

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related benzodiazole derivative, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the potential of benzodiazole compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of chlorophenoxy derivatives against various bacterial strains. The study reported minimum inhibitory concentrations that were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Mechanism of Action

The mechanism of action of 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules:

Compound Name Structural Features Key Functional Groups Reported Applications References
2-({[3-(4-Chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole Benzodiazole core, sulfanylmethyl, 4-chlorophenoxypropyl chain Chlorophenoxy, sulfanyl, diazole Not explicitly reported N/A
1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole Benzimidazole core, sulfanylethyl, phenoxyethyl substituents Phenoxy, sulfanyl, benzimidazole Agrochemical intermediates
Triadimefon 1,2,4-Triazole core, chlorophenoxy, dimethylbutanone Chlorophenoxy, triazole Fungicide
Flufenprox Benzene core, trifluoropropoxy, ethoxyphenyl Chlorophenoxy, trifluoromethyl, ether Insecticide
1-[(4-Dimethylaminomethyl)benzenesulfonyl]-5-methoxy-2-[(pyridyl)sulfinyl]benzimidazole Benzimidazole core, sulfonyl, methoxy, pyridylsulfinyl Sulfonyl, pyridyl, benzimidazole Proton pump inhibitor analogs

Structural and Functional Analysis

Core Heterocycles :

  • The benzodiazole/benzimidazole core (present in the target compound and ) facilitates π-π stacking and hydrogen bonding, critical for binding to biological targets.
  • Triadimefon’s 1,2,4-triazole ring () enhances antifungal activity by inhibiting ergosterol biosynthesis.

Chlorophenoxy Group: The 4-chlorophenoxy moiety in the target compound and triadimefon () contributes to hydrophobicity and membrane penetration, a key feature in agrochemicals.

Sulfur-Containing Groups :

  • Sulfanyl (thioether) groups in the target compound and improve metabolic stability compared to oxygen analogs.
  • Sulfonyl/sulfinyl groups in enhance acidity and hydrogen-bonding capacity, influencing pharmacokinetics.

Benzimidazole derivatives () are associated with protease inhibition, hinting at possible pharmaceutical applications for the target molecule.

Biological Activity

The compound 2-({[3-(4-chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a novel benzodiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21ClN2OSC_{16}H_{21}ClN_2OS, with a molecular weight of approximately 318.87 g/mol. The structural characteristics include:

  • A benzodiazole core, which is known for its diverse biological activities.
  • A chlorophenoxy group, which enhances lipophilicity and receptor binding affinity.
  • A sulfanyl group that may contribute to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzodiazoles possess significant antimicrobial properties. The introduction of the 4-chlorophenoxy group may enhance the compound's efficacy against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .

Anticancer Properties

Benzodiazole derivatives are being investigated for their anticancer potential. Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

Analgesic and Anti-inflammatory Effects

The analgesic properties of similar compounds have been documented, suggesting that this derivative may also exhibit pain-relieving effects. The interaction with opioid receptors and other neurotransmitter systems could be responsible for these effects .

Structure-Activity Relationship (SAR)

A thorough SAR analysis is crucial for understanding how modifications to the benzodiazole scaffold affect biological activity. Key findings include:

  • Chlorophenoxy Substitution : The presence of a chlorophenoxy group significantly enhances binding affinity to various receptors, including serotonin and adrenergic receptors.
  • Sulfanyl Group : The sulfanyl moiety contributes to increased reactivity and potential interactions with biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on benzodiazole derivatives reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving MIC values as low as 0.78 µg/mL .
  • Anticancer Activity : Research on a related benzodiazole compound indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting effective inhibition of cell growth .
  • Analgesic Activity : A recent investigation into a series of benzodiazole derivatives revealed promising analgesic effects in animal models, correlating with receptor binding studies indicating activity at opioid receptors .

Q & A

Basic Research Questions

Q. What methodological steps are recommended to optimize the synthetic route for this compound?

  • Answer: Optimization should begin with iterative adjustments to reaction conditions (solvent polarity, temperature, catalyst loading) guided by kinetic studies. For example, substituent effects on the 4-chlorophenoxy group may influence sulfanyl-methyl coupling efficiency. Characterization via HPLC and mass spectrometry at each step ensures intermediate purity. Parallel synthesis of analogous derivatives (e.g., with alkylsulfanyl or benzyl substitutions) can identify steric or electronic bottlenecks .

Q. Which analytical techniques are critical for confirming the structural integrity of this benzodiazepine derivative?

  • Answer: X-ray crystallography (XRD) is essential for resolving bond angles and stereochemistry, particularly for the sulfanyl-methyl linkage. Complementary NMR (¹H/¹³C) analysis should focus on distinguishing benzodiazepine ring protons from chlorophenoxy aromatic signals. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C-S stretching at ~600 cm⁻¹) .

Q. How can researchers propose a mechanistic framework for this compound’s biological activity?

  • Answer: Begin by aligning hypotheses with established pharmacological theories, such as benzodiazepine receptor modulation or oxidative stress pathways. Use in silico docking studies to predict binding affinity to target proteins (e.g., GABA-A receptors). Validate through competitive binding assays and comparative studies with structurally related compounds lacking the sulfanyl-methyl group .

Advanced Research Questions

Q. How should contradictions in cytotoxicity data across different cell lines be methodologically resolved?

  • Answer: Conduct dose-response assays with standardized cell viability protocols (e.g., MTT or ATP luminescence). Control for variables like cell passage number, media composition, and incubation time. Use multi-omics approaches (transcriptomics/proteomics) to identify cell-specific metabolic pathways influenced by the compound. Cross-reference findings with structural analogs to isolate substituent-specific effects .

Q. What computational strategies improve predictive modeling of this compound’s pharmacokinetic properties?

  • Answer: Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing membrane permeability. Molecular dynamics simulations can model interactions with lipid bilayers or serum proteins. Validate predictions using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) of the sulfanyl-methyl substituent?

  • Answer: Synthesize a library of derivatives with systematic variations (e.g., alkyl chain length, halogen substitution at the phenyl ring). Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Include negative controls (e.g., desulfurized analogs) to isolate the sulfanyl group’s contribution .

Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental or toxicological impact?

  • Answer: Integrate ecotoxicology models (e.g., Daphnia magna assays) with analytical chemistry methods (LC-MS/MS) to track biodegradation byproducts. Collaborate with computational toxicologists to predict bioaccumulation potential using QSAR models. Stakeholder engagement frameworks (e.g., Efficiency Pyramid principles) ensure alignment with regulatory and ecological priorities .

Methodological Notes

  • Data Reprodubility: Implement open-science practices (e.g., depositing raw spectra in public repositories) and pre-register experimental protocols to mitigate bias .
  • Theoretical Grounding: Anchor hypotheses to existing frameworks (e.g., ligand-receptor theory) while iteratively refining models based on empirical data .

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